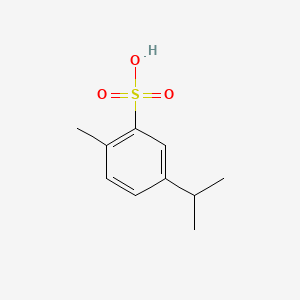

2-Methyl-5-isopropylbenzenesulfonic acid

描述

Structure

3D Structure

属性

CAS 编号 |

96-71-9 |

|---|---|

分子式 |

C10H14O3S |

分子量 |

214.28 g/mol |

IUPAC 名称 |

2-methyl-5-propan-2-ylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O3S/c1-7(2)9-5-4-8(3)10(6-9)14(11,12)13/h4-7H,1-3H3,(H,11,12,13) |

InChI 键 |

OORBHYFTTSLSRU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)O |

规范 SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)O |

产品来源 |

United States |

Comprehensive Synthetic Methodologies for 2 Methyl 5 Isopropylbenzenesulfonic Acid

Direct Sulfonation Routes

Direct sulfonation stands as the most straightforward and industrially viable method for the production of 2-methyl-5-isopropylbenzenesulfonic acid. This approach relies on the reaction of p-cymene (B1678584) with a suitable sulfonating agent, leading to the substitution of a hydrogen atom on the aromatic ring with a sulfonic acid moiety.

Mechanistic Studies of Electrophilic Aromatic Sulfonation

The sulfonation of p-cymene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of an electrophile, typically sulfur trioxide (SO₃) or a related species, on the electron-rich benzene (B151609) ring of p-cymene. docbrown.infowikipedia.org The stability of the aromatic ring is temporarily disrupted by the formation of a carbocation intermediate, known as a sigma complex or arenium ion, which then rearomatizes by losing a proton. masterorganicchemistry.comchemistrysteps.com

The regiochemical outcome of the sulfonation of p-cymene is dictated by the directing effects of the two existing alkyl substituents: the methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups. Both are electron-donating groups (EDGs) and are classified as ortho, para-directors, meaning they activate the positions ortho (adjacent) and para (opposite) to themselves towards electrophilic attack. vaia.com

In p-cymene (1-methyl-4-isopropylbenzene), the methyl group is at position 1 and the isopropyl group is at position 4. The positions ortho to the methyl group are 2 and 6, and the para position is occupied by the isopropyl group. The positions ortho to the isopropyl group are 3 and 5, and the para position is occupied by the methyl group.

The directing effects of the two groups are therefore synergistic, both activating positions 2, 3, 5, and 6. However, the isopropyl group is significantly bulkier than the methyl group, which introduces steric hindrance. This steric bulk impedes the approach of the electrophile to the positions ortho to the isopropyl group (positions 3 and 5). Consequently, the electrophilic attack preferentially occurs at the position ortho to the methyl group and meta to the isopropyl group, which is position 2. vaia.com This leads to the formation of this compound as the major product. vaia.com

| Substituent | Activating/Deactivating | Directing Effect | Influence on p-Cymene Sulfonation |

| Methyl (-CH₃) | Activating | Ortho, Para-Director | Directs sulfonation to positions 2 and 6. |

| Isopropyl (-CH(CH₃)₂) | Activating | Ortho, Para-Director | Directs sulfonation to positions 3 and 5. Due to steric hindrance, attack at these positions is less favored. |

Aromatic sulfonation is a reversible reaction, a characteristic that distinguishes it from many other electrophilic aromatic substitutions like nitration. wikipedia.orgchemistrysteps.com This reversibility allows for the reaction to be under either kinetic or thermodynamic control, depending on the reaction conditions, particularly temperature. libretexts.orgthecatalyst.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation of the possible isomers. libretexts.orgyoutube.com The kinetically controlled product is the one that is formed fastest, which is often the isomer with the lowest activation energy for its formation. thecatalyst.org In the sulfonation of naphthalene (B1677914), for instance, the 1-sulfonic acid is the kinetic product, favored at lower temperatures. thecatalyst.org

Thermodynamic Control: At higher temperatures, the reverse reaction (desulfonation) becomes significant, allowing an equilibrium to be established between the starting material and the various isomeric products. libretexts.orgyoutube.com Under these conditions, the product distribution is governed by the relative thermodynamic stabilities of the isomers. The most stable isomer will be the major product. thecatalyst.org Continuing the naphthalene example, the 2-sulfonic acid is the thermodynamically favored product and predominates at higher temperatures due to reduced steric interactions. thecatalyst.org

For the sulfonation of p-cymene, while the formation of the 2-sulfonic acid is generally expected, the reaction conditions can be optimized to favor this isomer by considering both kinetic and thermodynamic factors. vaia.com

Evaluation of Sulfonating Agents and Reaction Conditions

The choice of sulfonating agent and the specific reaction conditions are critical in achieving efficient and selective sulfonation of p-cymene.

Concentrated sulfuric acid (H₂SO₄) and fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, are the most common sulfonating agents. chemistrysteps.comscispace.com The active electrophile in these reactions is believed to be SO₃ or its protonated form, HSO₃⁺. masterorganicchemistry.comchemistrysteps.com

The reaction with p-cymene is typically carried out by heating the hydrocarbon with the acid. wikipedia.org The use of oleum (B3057394), with its higher concentration of SO₃, often leads to a more efficient sulfonation. docbrown.info The reaction is complete when the hydrocarbon layer, which is insoluble in sulfuric acid, disappears, as the resulting sulfonic acid is soluble. docbrown.info The process of sulfonation using oleum can be influenced by the concentration of SO₃, with higher concentrations not always leading to faster reactions. google.com

| Sulfonating Agent | Description | Reaction Conditions |

| Concentrated Sulfuric Acid (H₂SO₄) | Strong acid and sulfonating agent. | Heating with p-cymene. wikipedia.org |

| Oleum (Fuming Sulfuric Acid) | A solution of sulfur trioxide (SO₃) in H₂SO₄. | Generally more efficient than concentrated H₂SO₄. docbrown.info The reaction rate can be dependent on the SO₃ concentration. google.com |

Chlorosulfonic acid (HSO₃Cl) is another effective reagent for the sulfonation of aromatic compounds. wikipedia.orgpageplace.de It reacts with p-cymene to initially form the corresponding sulfonyl chloride, p-cymenesulfonyl chloride. scielo.brwhiterose.ac.uk This intermediate can then be hydrolyzed to yield the desired this compound.

A typical procedure involves the dropwise addition of cold p-cymene to an excess of chlorosulfonic acid in an ice bath. scielo.brwhiterose.ac.uk After a specific reaction time, the mixture is poured onto crushed ice, and the resulting product is isolated. scielo.brwhiterose.ac.uk Research has shown that this method can produce regioisomers, and the ratio can be influenced by the reaction time. whiterose.ac.uk For instance, a 90-minute reaction can yield a 4:1 ratio of isomers. whiterose.ac.uk

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for enhancing reaction efficiency and ensuring the final product meets stringent purity standards. Key parameters that are typically manipulated include reaction temperature, reaction time, and the molar ratio of reactants.

Research into the synthesis of related aromatic sulfonic acids, such as methyl 2-methoxy-5-aminosulfonyl benzoate, demonstrates that careful optimization of reaction conditions can significantly improve yields. iaea.orgsemanticscholar.orgresearchgate.net For instance, in a multi-step synthesis, the yield for each step—etherification, sulfonyl chloride formation, amination, and esterification—was individually maximized by adjusting these parameters, leading to a substantial increase in the total yield. iaea.orgsemanticscholar.orgresearchgate.net In one such process, optimizing the molar ratio of reactants and the reaction time for the esterification step led to a yield of 97.4%. semanticscholar.orgresearchgate.net Similarly, the sulfonyl chloride formation step was optimized to achieve a 95.7% yield by controlling the amount of chlorosulfonic acid, reaction temperature, and duration. semanticscholar.orgresearchgate.net

A critical aspect of optimization involves minimizing the formation of by-products. In sulfonation reactions, a common impurity is the unreacted starting material and sulfones. google.com The reaction temperature and the concentration of the sulfonating agent are key variables. For example, in the sulfonation of p-nitrotoluene, using SO3 gas and then aging the reaction mixture helps to reduce the amount of unreacted starting material. google.com

The following table summarizes key optimization parameters and their typical effects on the synthesis of aromatic sulfonic acids, which can be applied to the synthesis of this compound.

| Parameter | Objective | Typical Optimized Condition/Strategy | Impact on Yield/Purity |

|---|---|---|---|

| Molar Ratio (Substrate:Sulfonating Agent) | Ensure complete conversion of the starting material while minimizing side reactions. | A slight molar excess of the sulfonating agent is often used. For example, a 1:5 ratio of methoxy (B1213986) benzoic acid to chlorosulfonic acid was found to be optimal in a related synthesis. researchgate.net | Increases yield by driving the reaction to completion. Incorrect ratios can lead to impurities or excess unreacted starting material. chemithon.com |

| Reaction Temperature | Control the reaction rate and prevent the formation of thermal decomposition products or unwanted isomers. | Stepwise temperature control can be effective. For instance, a reaction might be started at a low temperature and then gradually heated to 50°C and then 70°C to ensure a controlled reaction. semanticscholar.org | Higher temperatures can increase reaction speed but may also promote side reactions, decreasing purity. Lower temperatures can improve selectivity but may require longer reaction times. |

| Reaction Time | Allow the reaction to proceed to completion without causing product degradation. | The optimal time is determined experimentally. In one case, a 5-hour reaction time was found to maximize the yield of 2-methoxybenzoic acid to 92.6%. semanticscholar.orgresearchgate.net | Insufficient time leads to low conversion and yield. Excessive time can lead to the formation of degradation products, reducing both yield and purity. |

| Post-Reaction Treatment | Remove impurities like excess acid and by-products. | Techniques include hydrolysis of the reaction mixture, crystallization, and steam distillation to remove unreacted starting materials. google.com | Crucial for achieving high purity of the final sulfonic acid. |

Indirect Synthetic Pathways and Precursor Chemistry

The synthesis of this compound can be accomplished via multistep pathways starting from fundamental aromatic hydrocarbons like p-cymene, toluene (B28343), and cumene (B47948).

The most direct precursor is p-cymene (1-methyl-4-isopropylbenzene), which possesses the required carbon skeleton. wikipedia.org The synthesis of p-cymene itself can be achieved through the Friedel-Crafts alkylation of toluene with propylene (B89431). wikipedia.orgmdpi.com Once p-cymene is obtained, it can be sulfonated using a suitable sulfonating agent such as fuming sulfuric acid (oleum) or sulfur trioxide to yield the target sulfonic acid. wikipedia.org The sulfonation of p-cymene is an electrophilic aromatic substitution, where the sulfonic acid group is directed to the position ortho to the methyl group due to steric hindrance from the larger isopropyl group.

A pathway starting from toluene involves two main steps. wikipedia.org First, toluene is alkylated with propylene in a Friedel-Crafts reaction to produce a mixture of cymene isomers. wikipedia.orgnih.gov Reaction conditions can be optimized to favor the formation of p-cymene. nih.gov Subsequently, the isolated p-cymene is sulfonated as described above.

Starting from cumene (isopropylbenzene), the synthesis requires the introduction of a methyl group followed by sulfonation. wikipedia.orgsigmaaldrich.com The methylation of cumene is less straightforward than alkylation. A more common industrial approach would be to synthesize p-cymene from other routes. However, a conceptual pathway could involve the formylation of cumene followed by reduction to introduce the methyl group, before the final sulfonation step. The cumene process, which converts benzene and propylene to cumene, is a major industrial process and provides a readily available source of this precursor. wikipedia.orgwikipedia.org

The following table outlines the synthetic routes from these precursors.

| Starting Material | Key Intermediate | Major Synthetic Steps | Relevant Concepts |

|---|---|---|---|

| p-Cymene | N/A (Direct Precursor) | 1. Sulfonation with H₂SO₄/SO₃ | Electrophilic Aromatic Substitution wikipedia.org |

| Toluene | p-Cymene | 1. Friedel-Crafts alkylation with propylene. wikipedia.orgnih.gov 2. Separation of p-cymene isomer. 3. Sulfonation of p-cymene. wikipedia.org | Friedel-Crafts Alkylation, Isomer Separation, Electrophilic Aromatic Substitution wikipedia.org |

| Cumene | p-Cymene | 1. Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) to introduce the methyl group, or other methylation strategies. 2. Sulfonation of the resulting p-cymene. | Friedel-Crafts Acylation, Reduction Reactions, Electrophilic Aromatic Substitution |

An alternative synthetic approach involves the chemical modification of existing aromatic sulfonic acids. This can be a viable route if a structurally similar sulfonic acid is more readily available or economical to produce.

One potential pathway could start with p-toluenesulfonic acid . researchgate.netnih.gov This would require the introduction of an isopropyl group onto the aromatic ring. This can be achieved through a Friedel-Crafts alkylation using an isopropylating agent like isopropyl alcohol or propylene with a suitable catalyst. The sulfonic acid group is a deactivating, meta-directing group. However, the methyl group is an activating, ortho-, para-directing group. The final position of the incoming isopropyl group would be influenced by the combined directing effects of both substituents and steric factors.

Another possibility is to start with a different isomer of cymenesulfonic acid and induce isomerization to the desired 2-methyl-5-isopropyl configuration. The separation of sulfonic acid isomers can be challenging but is sometimes achieved through fractional crystallization of their salts. google.com For example, the separation of cis- and trans-isomers of certain toluenesulfonic acid salts has been demonstrated by exploiting their differential solubility in water. google.com A similar principle could potentially be applied to separate isomers of methyl-isopropylbenzenesulfonic acid.

Industrial Scale Production and Process Engineering Considerations

The industrial production of this compound relies on robust and efficient large-scale sulfonation processes. wikipedia.org Aromatic sulfonation is a significant industrial reaction used to produce detergents, dyes, and pharmaceuticals. wikipedia.orgscirp.org

Common sulfonating agents for industrial use include concentrated sulfuric acid, oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃), and chlorosulfuric acid. wikipedia.org The reaction with p-cymene is typically an electrophilic aromatic substitution where SO₃ is the active electrophile. wikipedia.orgnih.gov

To drive the reaction equilibrium towards the product and achieve high conversion, dehydrating agents may be used, or water can be removed as it is formed. wikipedia.org The Tyrer sulfonation process , for example, involves passing the vapor of the aromatic compound through hot, concentrated sulfuric acid, with continuous removal of water to achieve a high yield. wikipedia.org

Modern industrial sulfonation often employs continuous processes for better control and efficiency. chemithon.com Falling film reactors are particularly well-suited for sulfonation with gaseous SO₃. google.com In this setup, the liquid aromatic hydrocarbon (p-cymene) flows down the walls of a reactor while a stream of SO₃ gas flows concurrently or counter-currently. This design provides a large surface area for the reaction, enabling excellent heat and mass transfer, which is critical for controlling the highly exothermic sulfonation reaction. google.com This method can produce high-purity products without the need for solvents or catalysts and minimizes the generation of waste acid. google.com

The choice of process depends on factors like production capacity and reagent cost. chemithon.com Air/SO₃ processes are cost-effective for large-scale, continuous production, while other methods might be used for smaller batches. chemithon.com

The crude product from industrial sulfonation typically contains impurities such as excess sulfuric acid, unreacted starting materials, and by-products like sulfones. epo.orgepo.org Therefore, effective purification is essential to obtain this compound of the required quality.

Several techniques are employed for the industrial purification of sulfonic acids:

Distillation/Rectification : This method can be used to purify sulfonic acids, especially when the concentration of the sulfonic acid in the reaction mixture is adjusted to an optimal level (e.g., at least 30% by weight) prior to distillation. epo.org This adjustment improves the efficiency of the separation from sulfuric acid and other impurities. epo.org

Washing and Olefin Treatment : A multi-step purification process can involve first washing the crude sulfonic acid with a small amount of water (1-30% by weight) to remove a significant portion of the sulfuric acid. epo.org The aqueous layer is then separated. Following this, an olefin is added to the sulfonic acid, and the mixture is heated (e.g., to 100-150°C). epo.org The olefin reacts with the remaining sulfuric acid, simplifying its removal. epo.org

Solvent Extraction : This technique involves extracting the sulfonic acid from its aqueous solution using an organic solvent that is immiscible or only partially miscible with water, such as certain alcohols, ketones, or esters. google.com The organic phase containing the sulfonic acid is then separated, and the solvent is removed, typically by distillation, to yield the purified product. google.com This process can be operated continuously or in batches. google.com

Neutralization and Crystallization : The crude sulfonic acid can be neutralized to form its salt (e.g., sodium salt). google.com The salt may have different solubility properties, allowing for purification by crystallization. For instance, adding hydrated lime can precipitate calcium sulfate (B86663), which is then filtered off. google.com The purified sulfonate salt can be converted back to the sulfonic acid if needed.

The following table compares various industrial purification techniques.

| Technique | Principle of Separation | Key Process Steps | Advantages | References |

|---|---|---|---|---|

| Distillation/Rectification | Difference in boiling points between the sulfonic acid and impurities. | 1. Adjust sulfonic acid concentration in the mixture. 2. Heat the mixture to distill/rectify the components. | Can provide high-purity product. | epo.org |

| Washing and Olefin Treatment | Selective removal of sulfuric acid by aqueous washing and chemical reaction. | 1. Wash crude acid with water. 2. Separate aqueous layer. 3. Add olefin and heat. | Effective for removing high concentrations of sulfuric acid. | epo.org |

| Solvent Extraction | Differential solubility of the sulfonic acid in an organic solvent versus an aqueous phase. | 1. Mix aqueous sulfonic acid solution with an organic solvent. 2. Separate the organic phase. 3. Remove the solvent. | Useful for isolating the product from aqueous reaction mixtures. | google.com |

| Neutralization and Crystallization | Formation of a salt with different solubility to allow for separation of impurities. | 1. Neutralize with a base (e.g., lime) to precipitate sulfate impurities. 2. Filter the mixture. 3. Isolate the purified sulfonate salt. | A classic and effective method for removing sulfate ions. | google.com |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Methyl 5 Isopropylbenzenesulfonic Acid

Reactivity of the Sulfonic Acid Functional Group

The sulfonic acid moiety (-SO₃H) is the primary site of chemical reactivity in 2-methyl-5-isopropylbenzenesulfonic acid, dictating its participation in various transformation pathways.

Nucleophilic Substitution Reactions at the Sulfonate Moiety

Nucleophilic substitution reactions are a cornerstone of sulfonic acid chemistry, typically proceeding via an initial conversion to a more reactive intermediate, such as a sulfonyl chloride. This activated form is then susceptible to attack by various nucleophiles.

The conversion of this compound to its corresponding sulfonate esters is a significant transformation. The direct esterification of sulfonic acids can be challenging. A common industrial approach involves first converting the sulfonic acid to its sulfonyl chloride, which is then reacted with an alcohol.

A more direct, albeit less common, method for preparing alkyl esters from free sulfonic acids involves reacting the acid with an ester of phosphoric acid, such as triethyl phosphate. nih.gov Another patented method describes the production of sulfonate esters by reacting the sulfonic acid with a boron ester, which is pre-formed from boric acid and the desired alcohol. nih.gov For instance, the reaction of a sulfonic acid with a trialkyl borate (B1201080) (formed from boric acid and an alcohol like isopropanol) can yield the corresponding sulfonate ester in high yields. nih.gov

Table 1: General Conditions for Sulfonate Ester Formation

| Method | Reactants | Key Conditions | Product Type |

|---|---|---|---|

| Indirect Esterification | 1. Thionyl chloride or similar2. Alcohol | Two-step process | Sulfonate Ester |

| Phosphate Ester Method | Trialkyl phosphate | Reaction at elevated temperature | Sulfonate Ester |

The synthesis of sulfonamides from this compound generally requires its conversion to the more reactive sulfonyl chloride derivative (2-methyl-5-isopropylbenzenesulfonyl chloride). This intermediate readily reacts with primary or secondary amines to furnish the corresponding sulfonamide. google.com The initial step involves treating the sulfonic acid with a chlorinating agent like thionyl chloride or chlorosulfonic acid. google.com

The resulting sulfonyl chloride is then subjected to aminolysis. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. A variety of amines can be used, leading to a diverse range of N-substituted sulfonamides. Microwave-assisted synthesis has been explored as a method to accelerate this reaction, proceeding through the sulfonyl chloride intermediate to produce the final sulfonamide in high yield. google.com

Table 2: General Synthesis Pathway for Sulfonamides

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Chlorination | Thionyl chloride (SOCl₂) or Chlorosulfonic acid (HSO₃Cl) | 2-Methyl-5-isopropylbenzenesulfonyl chloride |

Reduction Pathways Leading to Thiol Derivatives

The reduction of the sulfonic acid group to a thiol represents a complete transformation of the sulfur's oxidation state. This conversion is challenging and requires specific reducing agents and conditions.

The scientific literature does not prominently feature catalytic reduction methodologies where isopropyl alcohol is a key reagent for the direct conversion of arylsulfonic acids, such as this compound, to their corresponding thiols. While isopropyl alcohol is used in various organic reactions, including as a solvent or as an alkylating agent in the presence of acid catalysts, its specific role as a hydrogen donor or part of a catalytic system for the reduction of sulfonic acids to thiols is not well-documented. semanticscholar.org In some related processes, alcohols are added after sulfonation, but their purpose is typically to aid in product dissolution or purification rather than participating in reduction. researchgate.net

The direct reduction of arylsulfonic acids to thiols is a chemically demanding process. google.com Most conventional reducing agents are ineffective. However, specialized systems have been developed to achieve this transformation.

One patented method involves the use of a rhodium carbonyl catalyst, such as hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆), under high pressure of carbon monoxide (750-3000 psi) and elevated temperatures (150°-300° C). google.com This process can convert benzenesulfonic acid into thiophenol. google.com

Another reported method for the direct reduction of arylsulfonic acids utilizes a mixture of trifluoroacetic anhydride (B1165640) and a tetraalkylammonium iodide, such as tetrabutylammonium (B224687) iodide. google.com

More commonly, the reduction is performed on sulfonic acid derivatives rather than the free acid itself. google.com Arylsulfonyl chlorides, for example, can be reduced to the corresponding arylthiols using reducing agents like triphenylphosphine.

Table 3: Selected Reducing Systems for Conversion to Thiols

| Starting Material | Reagents/Catalyst | Key Conditions | Product |

|---|---|---|---|

| Arylsulfonic Acid | Rhodium carbonyl (e.g., Rh₆(CO)₁₆), Carbon Monoxide (CO) | High pressure (500-5000 psi), High temperature (125-350°C) | Arylthiol |

| Arylsulfonic Acid | Trifluoroacetic anhydride, Tetrabutylammonium iodide | Not specified | Arylthiol |

Proton Transfer Reactions and Acidic Properties in Chemical Environments

Benzenesulfonic acids are strong organic acids due to the high electronegativity of the sulfonyl group, which effectively delocalizes the negative charge of the conjugate base through resonance. This compound, as a member of this class, readily donates its sulfonic proton (H⁺) in various chemical environments. This proton transfer is a fundamental aspect of its acidic character. masterorganicchemistry.com

The acidity of a sulfonic acid is significantly greater than that of a carboxylic acid. The conjugate base, a sulfonate anion, is highly stabilized. This stability arises from the distribution of the negative charge across the three oxygen atoms and the sulfur atom of the sulfonyl group. In aqueous solutions, this compound is expected to be almost completely ionized, establishing an equilibrium that lies far to the right.

Proton transfer reactions are central to many processes where this compound might be used, such as in catalysis, where it can act as a proton source to initiate reactions. masterorganicchemistry.com The rate and equilibrium of these proton transfers are influenced by the solvent medium. For instance, in mixed solvents like dimethyl sulfoxide (B87167) (Me₂SO) and water, the kinetic behavior of proton removal can be complex, depending on the solvent ratio and the nature of the alkyl substituents on the aromatic ring. rsc.org Studies on similar phenolic compounds have shown that the presence of an isopropyl group can influence the rates of proton transfer reactions involving hydroxide (B78521) ions. rsc.org The process generally involves a "proton shuttle" where a solvent molecule, like water, facilitates the transfer of the proton from the acid to a base. masterorganicchemistry.com

Reactions Involving the Aromatic Ring System

The cymenyl nucleus of this compound is susceptible to various reactions typical of substituted benzene (B151609) rings. The existing substituents—methyl, isopropyl, and sulfonic acid groups—profoundly influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Cymenyl Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The formation of this compound itself is typically achieved through the sulfonation of p-cymene (B1678584), which is an electrophilic aromatic substitution reaction. vaia.commasterorganicchemistry.com In this reaction, sulfur trioxide (SO₃) or fuming sulfuric acid is used to introduce the sulfonic acid (-SO₃H) group onto the p-cymene ring. masterorganicchemistry.comlibretexts.org

The general mechanism for electrophilic aromatic substitution proceeds in two main stages:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.comyoutube.com

For the sulfonation of p-cymene, the electrophile is typically considered to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com The benzene ring attacks this electrophile, and subsequent deprotonation yields the final sulfonic acid product. youtube.com

When a benzene ring has multiple substituents, their collective electronic and steric effects determine the position of subsequent electrophilic attack. In the case of p-cymene (the precursor to the title compound), both the methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups are alkyl groups.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive & Hyperconjugation) | Weakly Activating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | Electron-donating (Inductive & Hyperconjugation) | Weakly Activating | Ortho, Para |

This table summarizes the general directing effects of the substituent groups relevant to the discussion.

Both methyl and isopropyl groups are electron-donating and therefore "activating," meaning they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. minia.edu.eg They direct incoming electrophiles to the positions ortho and para relative to themselves. minia.edu.eg

In p-cymene, the methyl and isopropyl groups are para to each other. The positions ortho to the methyl group are also meta to the isopropyl group, and vice versa. The key factor in determining the site of sulfonation is the combined directing influence and steric hindrance of these two groups. The isopropyl group is significantly bulkier than the methyl group, which introduces considerable steric hindrance at its ortho positions. Therefore, an electrophile is more likely to attack the positions ortho to the smaller methyl group. vaia.com This leads to the sulfonic acid group being introduced at the C-2 position, which is ortho to the methyl group and meta to the isopropyl group, yielding this compound. vaia.com

Oxidation Reactions of the Alkyl Side Chains

Alkyl groups attached to an aromatic ring are susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring), provided they have at least one benzylic hydrogen. libretexts.orglumenlearning.comcsbsju.edu Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize these alkyl chains to a carboxylic acid group (-COOH). libretexts.orgorgoreview.com Regardless of the length of the alkyl chain, it is cleaved, and the benzylic carbon is oxidized. lumenlearning.com Since both the methyl and isopropyl groups on the cymenyl nucleus of this compound possess benzylic hydrogens, they are both potential sites for oxidation.

Achieving selective oxidation of one alkyl side chain in the presence of another is a significant challenge in organic synthesis. For p-cymene and its derivatives, the relative reactivity of the methyl and isopropyl groups towards oxidation is a key consideration.

Research indicates that the isopropyl group is generally more susceptible to oxidation than the methyl group. researchgate.net In the liquid-phase oxidation of p-cymene, the oxidation rate of the tertiary C-H bond in the isopropyl group was found to be significantly higher than that of the primary C-H bonds in the methyl group. researchgate.net This preferential oxidation of the isopropyl group can lead to products like p-methylacetophenone. researchgate.netresearchgate.net Conversely, oxidation of the methyl group can yield products such as p-isopropyl benzoic acid. researchgate.net

The selectivity of the oxidation process is highly dependent on the reaction conditions, including the choice of catalyst, oxidant, and solvent. researchgate.net For example, using certain manganese-containing catalysts in the vapor phase oxidation of p-cymene can favor the formation of 4-methylacetophenone, a product of isopropyl group oxidation. researchgate.net In another study, using potassium permanganate under specific conditions of temperature and solvent (a mixture of water and acetic acid) led to the selective formation of p-cymen-8-ol, another product derived from the isopropyl group. researchgate.net This demonstrates that by carefully selecting the reaction parameters, a degree of chemoselectivity can be achieved.

Products of Selective Side-Chain Oxidation of p-Cymene

| Oxidized Group | Major Product Example |

|---|---|

| Isopropyl Group | p-Methylacetophenone |

| Isopropyl Group | p-Cymen-8-ol |

This table shows examples of products resulting from the selective oxidation of either the isopropyl or methyl group on the p-cymene scaffold.

While the exact mechanisms of side-chain oxidation by strong oxidizing agents like KMnO₄ can be complex and are not fully elucidated, it is widely accepted that the reaction is initiated at the benzylic position. orgoreview.comlibretexts.org The process is thought to involve the abstraction of a benzylic hydrogen atom, which is the weakest C-H bond in the alkyl group due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

The proposed general steps are:

Benzylic Hydrogen Abstraction : The oxidizing agent (e.g., MnO₄⁻) abstracts a hydrogen atom from the benzylic carbon, forming a benzylic radical. orgoreview.com

Radical Stabilization : The resulting radical is stabilized by resonance, with the unpaired electron delocalized into the aromatic π-system. This stabilization explains why the reaction is specific to the benzylic position. libretexts.orglibretexts.org

Further Oxidation : The benzylic radical undergoes further oxidation steps, which may involve the formation of alcohols and ketones as intermediates, ultimately leading to the cleavage of the rest of the alkyl chain and the formation of a carboxylic acid group at the benzylic position. core.ac.uk

The higher reactivity of the isopropyl group's benzylic C-H bond compared to the methyl group's C-H bonds is attributed to the greater stability of the tertiary benzylic radical intermediate that can be formed from the isopropyl group, compared to the primary benzylic radical from the methyl group.

Comprehensive Reaction Mechanism Elucidation Studies

The chemical reactivity of this compound is primarily characterized by electrophilic aromatic substitution, desulfonation, and isomerization reactions. Elucidation of the precise mechanisms of these transformations is critical for controlling reaction pathways and optimizing synthetic protocols. Detailed studies, often employing kinetic and spectroscopic analysis, have provided insights into the intermediates and transition states involved. While specific mechanistic studies exclusively focused on this compound are limited in publicly available literature, a comprehensive understanding can be constructed by examining research on closely related alkylbenzenesulfonic acids, particularly those derived from toluene (B28343) and p-cymene.

The transformation pathways of this compound are largely governed by the principles of electrophilic aromatic substitution and the inherent reversibility of the sulfonation reaction. researchgate.net The interplay between sulfonation, desulfonation, and isomerization dictates the product distribution under various reaction conditions.

One of the key transformation pathways for polyalkylbenzenesulfonic acids is the Jacobsen rearrangement, a reaction that involves the migration of an alkyl group. wikipedia.orgviu.calibretexts.org This reaction is typically effected by concentrated sulfuric acid and is a significant consideration in the sulfonation of p-cymene and the subsequent reactions of its sulfonic acid derivatives. wikipedia.orgviu.calibretexts.org The mechanism is thought to proceed through an intermolecular process, although the exact details are still a subject of investigation. researchgate.net

Kinetic studies on the desulfonation of benzenesulfonic and toluenesulfonic acids have shown these reactions to be first order with respect to the sulfonic acid. researchgate.net The rates of these reactions are highly dependent on the acid concentration and temperature. At elevated temperatures and high acid concentrations, isomerization of toluenesulfonic acids becomes significant. researchgate.net The desulfonation process itself is believed to proceed through a Wheland-type intermediate, where the sulfonate anion is the active substrate. researchgate.net

The hydrolysis of related aromatic sulfonyl chlorides has been studied to understand the substitution mechanism at the sulfur atom. These studies indicate an SN2 mechanism for both neutral and alkaline hydrolysis, with bond-formation being more predominant in the alkaline-mediated reaction. rsc.org While not a direct reaction of the sulfonic acid, this provides insight into the reactivity of the sulfonyl group.

The following tables summarize kinetic and thermodynamic data from studies on related compounds, which serve as valuable models for understanding the reactivity of this compound.

Table 1: Kinetic Data for the Desulfonation of Toluene- and Benzenesulfonic Acids researchgate.net

| Compound | Temperature (°C) | Sulfuric Acid (wt%) | First-Order Rate Constant (k, s⁻¹) |

| Benzenesulfonic Acid | 140 | 75.0 | 1.1 x 10⁻⁵ |

| p-Toluenesulfonic Acid | 140 | 75.0 | 2.5 x 10⁻⁵ |

| o-Toluenesulfonic Acid | 140 | 75.0 | 4.0 x 10⁻⁵ |

| m-Toluenesulfonic Acid | 140 | 75.0 | 0.8 x 10⁻⁵ |

This interactive table allows for the comparison of desulfonation rates for different isomers under specific conditions.

Table 2: Isomer Distribution in the Sulfonation of Toluene at 25°C researchgate.net

| Sulfuric Acid (wt%) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| 80.0 | 23.5 | 3.5 | 73.0 |

| 90.0 | 32.8 | 4.2 | 63.0 |

| 98.0 | 45.5 | 5.5 | 49.0 |

This interactive table illustrates how the isomer distribution changes with the concentration of the sulfonating agent.

Table 3: Kinetic Isotope Effect in the Desulfonation of Aromatic Sulfonic Acids osti.gov

| Compound | Reaction Medium | kH/kD |

| Mesitylenesulfonic Acid | D₂O-D₂SO₄ | 2.8 ± 0.3 |

| p-Toluenesulfonic Acid | D₂O-D₂SO₄ | Not specified |

This table highlights the primary kinetic isotope effect observed, which provides evidence for the rate-determining step of the reaction.

These data from related systems strongly suggest that the reactivity of this compound will be similarly influenced by factors such as acid concentration, temperature, and the position of the sulfonyl group. The methyl and isopropyl groups on the benzene ring will exert their own electronic and steric effects on the reaction rates and pathways.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 5 Isopropylbenzenesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Methyl-5-isopropylbenzenesulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their immediate electronic environment. The spectrum of this compound is predicted to show distinct signals for the aromatic protons, the isopropyl group protons, and the methyl group protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton positioned between the isopropyl and sulfonyl groups would likely appear as a doublet. The proton situated between the methyl and sulfonyl groups would present as a singlet (or a finely split doublet), and the proton adjacent to both alkyl groups would be a doublet.

The isopropyl group gives rise to two signals: a septet for the single methine (-CH) proton, coupled to the six equivalent protons of the two methyl groups, and a doublet for these six methyl (CH₃) protons, coupled to the single methine proton. The methyl group attached directly to the benzene ring appears as a distinct singlet, as it has no adjacent protons to couple with. docbrown.info The sulfonic acid proton is often broad and may exchange with deuterated solvents like D₂O, sometimes causing it to disappear from the spectrum. hmdb.caspectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Predicted for a standard solvent like CDCl₃ or DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~1.25 | Doublet | ~7.0 |

| Aromatic -CH₃ | ~2.35 | Singlet | N/A |

| Isopropyl -CH | ~3.20 | Septet | ~7.0 |

| Aromatic H (ortho to -SO₃H) | ~7.60 | Doublet | ~8.0 |

| Aromatic H (ortho to -CH₃) | ~7.20 | Doublet | ~8.0 |

| Aromatic H (ortho to -C₃H₇) | ~7.10 | Singlet | N/A |

| Sulfonic Acid -OH | Variable (broad) | Singlet | N/A |

Note: Actual chemical shifts can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a separate signal. hmdb.ca Due to the molecule's asymmetry, all ten carbon atoms are expected to be non-equivalent, resulting in ten distinct peaks in the ¹³C NMR spectrum.

The positions of these signals are influenced by the attached functional groups. The aromatic carbons bonded to the electron-withdrawing sulfonic acid group and the electron-donating alkyl groups will have characteristic chemical shifts. The carbon atoms of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic -CH₃ | ~21 |

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Aromatic C-H | ~125-130 |

| Aromatic C-Alkyl (ipso) | ~135-150 |

| Aromatic C-SO₃H (ipso) | ~140-145 |

Note: These are estimated ranges. Specific assignments require 2D NMR data.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. bmrb.io For this compound, COSY would show a cross-peak between the isopropyl methine proton (~3.20 ppm) and the isopropyl methyl protons (~1.25 ppm). It would also reveal correlations between adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. nih.gov It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum. For example, the signal at ~2.35 ppm would correlate to the methyl carbon at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the placement of substituents and connecting different parts of the molecule. Key HMBC correlations would include:

Correlations from the aromatic methyl protons (~2.35 ppm) to the ipso-carbon and the two adjacent aromatic carbons.

Correlations from the isopropyl methine and methyl protons to the aromatic carbon they are attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable structural information. The molecular weight of this compound is 214.28 g/mol . nih.gov

Direct analysis of sulfonic acids by GC-MS is generally not feasible due to their low volatility and thermal instability. Therefore, a derivatization step is required to convert the polar sulfonic acid group into a more volatile and stable derivative, such as a methyl or ethyl ester. researchgate.netchromforum.orgacs.org This can be achieved using reagents like diazomethane (B1218177) or by forming sulfonyl chlorides followed by esterification. gcms.cz

Once derivatized (e.g., as methyl 2-methyl-5-isopropylbenzenesulfonate), the compound can be analyzed by GC-MS. The resulting mass spectrum would show a molecular ion peak corresponding to the derivative. The fragmentation pattern would be characteristic of the structure, with expected losses including: libretexts.orgyoutube.commiamioh.edu

Loss of the alkoxy group (e.g., •OCH₃).

Loss of SO₂ (64 Da).

Cleavage of the isopropyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) or a propyl fragment.

Formation of a tropylium (B1234903) ion, a common rearrangement for alkylbenzenes.

Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the analysis of polar and thermally labile compounds like this compound, as it does not require prior derivatization. nih.govekb.eg Reversed-phase LC coupled with an electrospray ionization (ESI) source, typically in negative ion mode, is commonly employed.

In the ESI source, the molecule is deprotonated to form the [M-H]⁻ ion, which for this compound would have an m/z of 213. Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer yields a characteristic fragmentation pattern that confirms the structure. For aromatic sulfonic acids, common and diagnostic fragmentation pathways include: acs.orgnih.govresearchgate.net

Loss of SO₃ : A neutral loss of 80 Da, resulting in a fragment ion corresponding to the deprotonated p-cymene (B1678584) (m/z 133). This is often a major fragmentation pathway.

Loss of SO₂ : A neutral loss of 64 Da from the parent ion. nih.gov

Further fragmentation of the p-cymene anion could occur, involving the loss of methyl or propyl radicals.

Table 3: Predicted Key Fragments in LC-MS/MS of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Formula of Loss |

| 213 ([M-H]⁻) | 133 | 80 | SO₃ |

| 213 ([M-H]⁻) | 198 | 15 | CH₃ |

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating this compound from its isomers, starting materials, and byproducts, which is crucial for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like sulfonic acids. amazonaws.com The development of a robust HPLC method is critical for separating isomeric sulfonic acids, such as the various positional isomers that can arise during the sulfonation of p-cymene. helixchrom.comnih.gov

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov Good resolution between benzenesulfonic acid and its alkylated derivatives can be achieved using a C18 column. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, often with an acid such as formic acid or phosphoric acid to control the pH and ensure good peak shape. nih.govlcms.czprotocols.io The goal is to achieve baseline separation of the main compound from any impurities, including synthetic intermediates and degradation products. amazonaws.com For instance, a gradient elution, where the mobile phase composition is changed over time, can be effective for separating compounds with a range of polarities. lcms.cz Detection is commonly performed using a UV detector, as the aromatic ring of the benzenesulfonic acid absorbs UV light. helixchrom.comnih.gov The method can be validated according to International Conference on Harmonization (ICH) guidelines to ensure its accuracy, precision, and linearity. nih.govresearchgate.net

Below is an interactive data table summarizing typical HPLC method parameters for the analysis of aromatic sulfonic acids.

| Parameter | Value/Type | Rationale/Details |

| Column | Inertsil ODS 3V (or similar C18) | Provides excellent separation for hydrophobic compounds like alkylbenzenesulfonates. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer | A mixture of organic solvent and aqueous phase is standard for reversed-phase chromatography. nih.gov |

| pH Adjustment | Orthophosphoric or Formic Acid | Suppresses the ionization of the sulfonic acid group, leading to better retention and peak shape. nih.govprotocols.io |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex mixtures to ensure separation of all components in a reasonable time. lcms.cz |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency without excessive pressure. nih.gov |

| Detector | UV Spectrophotometer (e.g., 220 nm) | The benzene ring provides strong UV absorbance, allowing for sensitive detection. nih.gov |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. lcms.cz |

Gas Chromatography (GC) for Volatile Intermediates and Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. ispub.com Since sulfonic acids themselves are not volatile, they must be converted into a more volatile form through derivatization before GC analysis. nih.gov A common derivatization technique is esterification, for example, converting the sulfonic acid to its methyl ester using reagents like methanolic HCl. nih.govnih.gov This process makes the analyte suitable for injection into the GC system. nih.gov

This technique is particularly useful for identifying and quantifying volatile intermediates from the synthesis of this compound, or for detecting residual solvents. ispub.com The separation is typically carried out on a capillary column, such as a BP624 or similar, which is suited for separating volatile organic compounds. ispub.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. ispub.comresearchgate.net GC-MS is especially advantageous as it provides structural information, aiding in the definitive identification of unknown impurities. nih.govresearchgate.net

An interactive data table of typical GC conditions for analyzing derivatized sulfonic acids is provided below.

| Parameter | Value/Type | Rationale/Details |

| Derivatization | Methyl Esterification | Converts the non-volatile sulfonic acid into a volatile ester suitable for GC analysis. nih.govnih.gov |

| Column | Capillary Column (e.g., BP624) | Offers high resolution for separating complex mixtures of volatile compounds. ispub.com |

| Carrier Gas | Nitrogen or Helium | Inert gases used to carry the sample through the column. ispub.comsigmaaldrich.com |

| Injection Mode | Split | Used for concentrated samples to prevent column overloading. ispub.com |

| Temperature Program | Ramped Oven Temperature | A temperature gradient (e.g., starting at 70°C and ramping to 240°C) is used to elute compounds with different boiling points. sigmaaldrich.com |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds, while MS provides structural information for identification. ispub.comresearchgate.net |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

Crystal Structure Elucidation of this compound Salts and Co-crystals

Obtaining single crystals of sulfonic acids suitable for X-ray diffraction can be challenging. Therefore, it is common practice to form salts or co-crystals with other molecules to improve crystallinity. google.com Co-crystals are crystalline structures where two or more different molecules are held together in the same crystal lattice through non-covalent interactions, such as hydrogen bonding. nih.govmdpi.com

The crystallographic data for the derivative 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate (B104242) is presented in the interactive table below. researchgate.net

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₂₂O₄S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 8.2226 (6) | researchgate.net |

| b (Å) | 14.5382 (9) | researchgate.net |

| c (Å) | 14.7230 (8) | researchgate.net |

| β (°) | 100.020 (6) | researchgate.net |

| Volume (ų) | 1733.17 (19) | researchgate.net |

| Z (molecules/cell) | 4 | researchgate.net |

| Temperature (K) | 173 | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is used to probe the vibrational modes of a molecule. vscht.cz For this compound, characteristic absorption bands would be expected for the sulfonyl group (S=O and S-O bonds), the aromatic ring, and the alkyl substituents. vscht.cznist.gov The S=O stretching vibrations typically appear as strong bands in the region of 1350-1175 cm⁻¹. The S-O single bond stretch is found around 1000-750 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups appear just below 3000 cm⁻¹. vscht.cz The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring. up.ac.za Aromatic compounds typically exhibit two main absorption bands: a primary band (E2-band) around 200-220 nm and a secondary, fine-structured band (B-band) at longer wavelengths, typically around 250-280 nm. up.ac.zascience-softcon.de For a substituted benzenesulfonic acid, these bands would be present, with their exact position and intensity influenced by the alkyl substituents on the ring. For example, the UV spectrum of ethyl p-toluenesulfonate shows absorption maxima at approximately 225 nm, 263 nm, and 273 nm. nist.gov

The following interactive table summarizes the expected spectroscopic features for this compound.

| Spectroscopy | Region/Wavelength | Assignment |

| Infrared (IR) | ~3100-3000 cm⁻¹ | Aromatic C-H stretch vscht.cz |

| Infrared (IR) | ~2980-2850 cm⁻¹ | Aliphatic C-H stretch (isopropyl, methyl) vscht.cz |

| Infrared (IR) | ~1350-1175 cm⁻¹ | Asymmetric & Symmetric S=O stretch docbrown.info |

| Infrared (IR) | ~1000-750 cm⁻¹ | S-O stretch |

| UV-Visible | ~220-230 nm | Primary absorption band (π → π) nist.gov |

| UV-Visible | ~260-280 nm | Secondary absorption band (π → π) nist.gov |

Theoretical and Computational Chemistry Approaches to 2 Methyl 5 Isopropylbenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Methyl-5-isopropylbenzenesulfonic acid. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the molecule's properties.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic sulfonic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine various molecular properties. researchgate.netwseas.com These studies can predict optimized molecular geometries, bond lengths, and bond angles.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For similar aromatic compounds, DFT has been used to analyze these frontier orbitals, revealing that substitutions on the benzene (B151609) ring can significantly influence the electronic distribution and, consequently, the chemical behavior of the molecule. nih.gov

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting sites of chemical reactions. researchgate.net

Ab Initio Calculations for Thermochemical and Spectroscopic Parameters

These computational techniques can also predict vibrational frequencies. However, calculated harmonic frequencies often overestimate experimental values, necessitating the use of scaling factors for better agreement with experimental FT-IR and FT-Raman spectra. karazin.ua

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the different spatial arrangements of the molecule and their relative energies. nih.govresearchgate.net

A potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov By mapping this surface, chemists can identify stable conformers (local minima on the PES), transition states between them (saddle points), and the energy barriers for conformational changes. For molecules with flexible side chains, such as the isopropyl and sulfonic acid groups in this compound, multiple low-energy conformations may exist. The rotation around the C-S bond and the C-C bonds of the isopropyl group are key degrees of freedom to investigate. Computational studies on similar molecules, like substituted benzoic acids, have shown that conformational polymorphism, where a molecule can exist in different crystalline forms due to different conformations, can be explained by analyzing the PES. nist.gov The relative energies of these conformers can provide insights into their population distribution at a given temperature.

Computational Modeling of Reaction Mechanisms and Transition States

The formation of this compound occurs through the electrophilic aromatic sulfonation of p-cymene (B1678584). Computational modeling is a vital tool for elucidating the intricate details of this reaction mechanism, including the identification of intermediates and transition states.

Studies on the sulfonation of benzene and other arenes with sulfur trioxide (SO₃) have been performed using DFT and ab initio molecular dynamics simulations. karazin.ua These studies have investigated various potential reaction pathways, including the involvement of one or two SO₃ molecules and the role of the solvent. For the sulfonation of benzene, a concerted pathway involving a cyclic transition state with two SO₃ molecules has been proposed as a low-energy route. karazin.ua

The sulfonation of p-cymene is expected to follow a similar electrophilic aromatic substitution mechanism. The isopropyl and methyl groups on the benzene ring are ortho-, para-directing activators. Computational studies can model the attack of the electrophile (protonated SO₃) on the different positions of the p-cymene ring to predict the regioselectivity of the reaction. By calculating the energies of the transition states for sulfonation at the various ring positions, it is possible to determine the most favorable reaction pathway leading to the formation of this compound.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution

To understand the behavior of this compound in a real-world environment, such as in an aqueous solution, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the dynamics of the system. nih.govnih.gov

In an aqueous solution, the sulfonic acid group of this compound is expected to be deprotonated, existing as the sulfonate anion. MD simulations can be used to study the solvation of this anion, revealing the structure of the surrounding water molecules and the nature of the hydrogen bonding interactions between the sulfonate group and water. mdpi.com Studies on similar systems, such as perfluorosulfonic acid membranes, have shown that strong interactions between the sulfonate groups and water molecules govern the structural and transport properties of the system. nih.gov

MD simulations can also provide information on the aggregation behavior of the molecules in solution. For surfactants, which often contain a sulfonate head group and a hydrophobic tail, MD simulations have been used to model the spontaneous formation of micelles. nih.gov While this compound is not a typical surfactant, understanding its intermolecular interactions in solution is crucial for predicting its physical properties and behavior in various applications.

Prediction of Spectroscopic Signatures from Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, and UV-Vis spectra.

For NMR spectroscopy, DFT calculations can predict the ¹H and ¹³C chemical shifts. rsc.orgnrel.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated chemical shifts for different possible isomers or conformers with experimental data, it is possible to confirm the structure of the synthesized compound. Machine learning models trained on DFT-calculated and experimental NMR data are emerging as powerful tools for rapid and accurate chemical shift prediction. rsc.orgnrel.gov

The vibrational spectrum (IR and Raman) of this compound can also be simulated using DFT calculations. nih.govresearchgate.net The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to assign the observed bands to specific molecular vibrations. This detailed assignment provides a deeper understanding of the molecule's structure and bonding.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. karazin.uadoaj.orgmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. For aromatic compounds, these transitions are typically π → π* in nature. TD-DFT studies on similar aromatic compounds have demonstrated good agreement between calculated and experimental spectra, allowing for the interpretation of the electronic structure and the effect of substituents on the absorption properties. karazin.uadoaj.org

Studies on Interfacial Phenomena and Solution Thermodynamics involving this compound Salts

Detailed experimental studies focusing specifically on the interfacial phenomena and solution thermodynamics of this compound salts are not extensively available in the public scientific literature. However, the behavior of this compound can be inferred from the well-documented properties of structurally similar aromatic sulfonate hydrotropes, such as sodium cumenesulfonate and sodium xylenesulfonate. These compounds are known to exhibit unique interfacial and thermodynamic characteristics in aqueous solutions.

Hydrotropes like this compound are amphiphilic, possessing both a hydrophilic sulfonate group (-SO₃⁻) and a hydrophobic substituted benzene ring. This dual nature drives their behavior at interfaces and their ability to self-associate in solution, thereby increasing the solubility of poorly water-soluble substances.

The aggregation of hydrotropes in aqueous solution is a key aspect of their function. Unlike typical surfactants that form well-defined micelles with a distinct critical micelle concentration (CMC), hydrotropes often exhibit a more gradual self-aggregation process. This aggregation is thought to occur in a stepwise manner, forming smaller aggregates that can then coalesce into larger structures at higher concentrations. The concentration at which this aggregation begins is known as the minimum hydrotrope concentration (MHC).

The thermodynamics of this aggregation process for aromatic sulfonate hydrotropes are governed by a delicate balance of enthalpic and entropic contributions. The transfer of the hydrophobic part of the molecule from the aqueous environment to the aggregated core is entropically favorable due to the release of structured water molecules from around the hydrocarbon moiety. The enthalpy change associated with this process can be either exothermic or endothermic, depending on the specific molecular interactions within the aggregate and with the surrounding solvent.

Research Findings on Structurally Similar Compounds:

While specific data for this compound salts are scarce, studies on isomers like sodium p-cumenesulfonate provide valuable insights. Research on these related compounds typically involves techniques such as surface tensiometry, conductivity measurements, and calorimetry to determine key thermodynamic and interfacial parameters.

For instance, studies on sodium p-cumenesulfonate have investigated its aggregation behavior and its effect on the surface tension of water. The surface tension of an aqueous solution of a hydrotrope generally decreases with increasing concentration up to the MHC, after which it tends to plateau or change slope, similar to the behavior of surfactants at their CMC.

The thermodynamic parameters of aggregation, such as the standard Gibbs free energy (ΔG°agg), enthalpy (ΔH°agg), and entropy (ΔS°agg) of aggregation, can be determined from the temperature dependence of the MHC. Generally, for hydrotropes, the Gibbs free energy of aggregation is negative, indicating a spontaneous process. The entropy change is typically positive and is the main driving force for the aggregation, highlighting the importance of the hydrophobic effect.

Interactive Data Table (Hypothetical for a related Hydrotrope):

Since no specific data is available for this compound, the following table presents hypothetical yet representative data for a generic aromatic sulfonate hydrotrope at 25°C to illustrate the concepts discussed.

| Thermodynamic Parameter | Hypothetical Value | Unit |

| Minimum Hydrotrope Concentration (MHC) | 0.1 - 0.5 | mol/L |

| Surface Tension at MHC (γ_MHC) | 35 - 45 | mN/m |

| Standard Gibbs Free Energy of Aggregation (ΔG°agg) | -10 to -20 | kJ/mol |

| Standard Enthalpy of Aggregation (ΔH°agg) | -2 to +2 | kJ/mol |

| Standard Entropy of Aggregation (ΔS°agg) | +30 to +70 | J/(mol·K) |

Diverse Applications of 2 Methyl 5 Isopropylbenzenesulfonic Acid in Chemical Science and Engineering

Catalytic Roles in Organic Transformations

2-Methyl-5-isopropylbenzenesulfonic acid, also known as p-cymenesulfonic acid, is a strong organic acid that serves significant roles in catalysis, both in homogeneous and heterogeneous systems. Its efficacy stems from the presence of the sulfonic acid (-SO₃H) group, a powerful Brønsted acid site, attached to an aromatic ring.

Homogeneous Acid Catalysis by this compound

In homogeneous catalysis, the catalyst and reactants exist in a single phase, typically a liquid solution. Arylsulfonic acids, including this compound, are widely employed as catalysts for a variety of organic reactions that require an acid promoter. google.comlongdom.org Their strong acidity, often comparable to mineral acids, allows them to effectively catalyze reactions such as esterification, hydrolysis, and alkylation. longdom.orgresearchgate.netmdpi.commdpi.com

For instance, in Fischer esterification, this compound can serve as an effective catalyst, protonating the carbonyl oxygen of a carboxylic acid to increase its electrophilicity and facilitate nucleophilic attack by an alcohol. longdom.orgresearchgate.netmdpi.commdpi.com Research has demonstrated that p-cymenesulfonic acid, derivable from renewable resources like D-limonene found in citrus waste, exhibits catalytic properties comparable to the commonly used petroleum-derived p-toluenesulfonic acid for reactions like the hydrolysis of cellulosic material. rsc.orgresearchgate.net The use of such arylsulfonic acids can accelerate reaction rates significantly, enabling processes to be completed in shorter times and under milder conditions than uncatalyzed reactions. google.comresearchgate.net

Development of Heterogeneous Catalysts Functionalized with Sulfonic Acid Groups

While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, posing challenges for product purification and catalyst recycling. To overcome this, heterogeneous catalysts are developed by immobilizing acidic functional groups onto solid supports. Sulfonic acid groups, including the 2-methyl-5-isopropylbenzenesulfonyl moiety, can be chemically bonded to various materials, creating robust and recyclable solid acid catalysts. mdpi.com

Interactive Data Table: Comparison of Solid Supports for Sulfonic Acid Functionalized Catalysts Below is a comparison of common support materials used for creating heterogeneous sulfonic acid catalysts.

| Support Material | Key Advantages | Common Applications |

| Polymers (e.g., Polystyrene) | High functionalization capacity, swelling properties can enhance substrate access. | Ion-exchange resins, esterification, alkylation. |

| Mesoporous Silica (e.g., SBA-15, MCM-41) | High surface area, ordered pore structure, good thermal stability. mdpi.com | Fine chemical synthesis, biomass conversion, catalysis of reactions with large molecules. mdpi.com |

| Carbon Materials (e.g., Activated Carbon, Graphene Oxide) | Excellent thermal and chemical stability, tunable surface properties. beilstein-journals.org | Esterification, synthesis of N-substituted pyrroles. beilstein-journals.org |

| Zeolites | Shape selectivity, high acidity, well-defined crystalline structure. | Petrochemical cracking, alkylation, isomerization. mdpi.com |

Function as a Chemical Intermediate in the Synthesis of Specialized Organic Compounds

Beyond its catalytic applications, this compound is a valuable chemical intermediate, serving as a starting material for the creation of more complex molecules with specific functionalities. nih.gov

Precursor in the Synthesis of Advanced Materials and Polymers

Sulfonated aromatic compounds are crucial in the development of advanced polymers and materials, particularly for applications requiring ion-exchange capabilities. Aromatic polymers are often sulfonated after polymerization to introduce sulfonic acid groups onto the polymer backbone. researchgate.netosti.gov This process is fundamental in creating proton-exchange membranes (PEMs) for fuel cells. researchgate.netosti.gov

For example, polymers like poly(phenylene oxide) and poly(styrene-isobutylene-styrene) are sulfonated to produce materials (SPPO and SO3H SIBS, respectively) used in gas separation membranes and fuel cells. researchgate.netresearchgate.net While direct polymerization of monomers like this compound is less common, its structure is representative of the sulfonated aromatic units that impart essential properties to these high-performance polymers. mdpi.com The parent hydrocarbon of this acid, p-cymene (B1678584), is noted as a raw material for producing aromatic monomers like terephthalic acid. mdpi.commdpi.com Furthermore, benzenesulfonic acid derivatives can be used as dopants for electron-conjugated polymers, yielding conductive materials suitable for electronic devices like solid electrolytic capacitors. google.com

Utilization in the Preparation of Diverse Sulfonic Acid Derivatives

The sulfonic acid group is a versatile functional group that can be converted into several other important moieties. This compound can be readily transformed into its corresponding sulfonyl chloride, which is a key precursor for a wide range of derivatives. nih.gov

The synthesis of a sulfonyl chloride from a sulfonic acid or its salt is a standard transformation in organic chemistry, often achieved using reagents like phosphorus pentachloride or chlorosulfonic acid. orgsyn.orggoogle.com This sulfonyl chloride can then react with various nucleophiles. For instance, reaction with ammonia (B1221849) or amines yields sulfonamides, a class of compounds with significant applications. Reaction with alcohols produces sulfonate esters, which are useful as leaving groups in substitution reactions or as plasticizers. researchgate.netrsc.org These transformations allow the properties of the original sulfonic acid to be tailored for specific chemical applications. organic-chemistry.org

Interactive Data Table: Potential Derivatives from this compound This table outlines key derivatives that can be synthesized from the primary functional group of this compound.

| Precursor Functional Group | Reagent(s) | Derivative Functional Group | Resulting Compound Class |

| Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) or Chlorosulfonic Acid (ClSO₃H) | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Halides |

| Sulfonyl Chloride (-SO₂Cl) | Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Sulfonamide (-SO₂NH₂, -SO₂NHR, -SO₂NR₂) | Sulfonamides |

| Sulfonyl Chloride (-SO₂Cl) | Alcohols (R'OH) / Phenols (ArOH) | Sulfonate Ester (-SO₂OR', -SO₂OAr) | Sulfonate Esters |

| Sulfonic Acid (-SO₃H) | Sodium Hydroxide (B78521) (NaOH) | Sodium Sulfonate (-SO₃⁻Na⁺) | Sulfonate Salts |

Applications in Chemical Separation and Purification Technologies

The strong acidic nature and ionic character of the sulfonic acid group make materials derived from this compound suitable for use in chemical separation and purification technologies. The most prominent application is in the field of ion-exchange chromatography.

Materials functionalized with sulfonic acid groups, such as sulfonated polystyrene resins, are the basis of most strong acid cation-exchange resins. researchgate.net These resins are used extensively for water softening, demineralization, and the separation of various cations. The stationary phase of the chromatography column contains immobilized anionic sulfonate groups (-SO₃⁻) with associated mobile counter-ions (e.g., H⁺ or Na⁺). When a solution containing other cations passes through the column, these cations can exchange with the mobile counter-ions, effectively being captured by the resin. The captured ions can later be eluted by washing the column with a solution containing a high concentration of the original counter-ions or other cations that bind more strongly to the resin.

Although large-scale commercial resins are typically based on sulfonated polystyrene, the fundamental principle relies on the properties of the sulfonic acid group. Therefore, a monomer derived from this compound could be incorporated into specialized polymers to create ion-exchange media with tailored properties, such as specific selectivity or chemical resistance. Such materials have also been investigated for use in membrane-based separation technologies, for example, for the separation of gases like carbon dioxide and methane. researchgate.net

Crystallization-Based Purification Methods (e.g., formation of crystalline adducts)